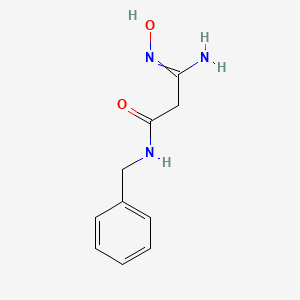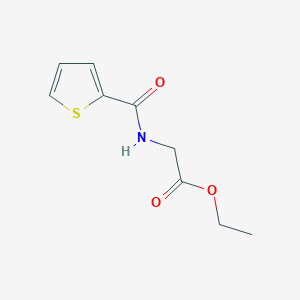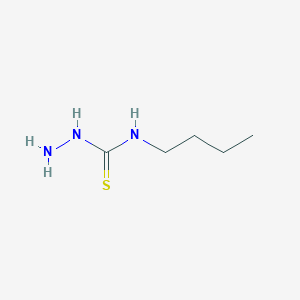
4-丁基-3-硫代半卡巴肼
描述
4-Butyl-3-thiosemicarbazide is an organic compound with the molecular formula C5H13N3S It is a derivative of thiosemicarbazide, characterized by the presence of a butyl group attached to the nitrogen atom
科学研究应用
4-Butyl-3-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential as an antimicrobial and antiparasitic agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
4-Butyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, which has been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties Thiosemicarbazide derivatives have been known to target various enzymes and proteins involved in critical biological processes .
Mode of Action
Thiosemicarbazide derivatives are known to interact with their targets, leading to changes in the biological processes they regulate . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiosemicarbazide derivatives have been known to affect various biochemical pathways, leading to their wide range of biological activities . The specific pathways and downstream effects would depend on the particular target and the biochemical context.
Result of Action
Thiosemicarbazide derivatives have been known to exhibit antimicrobial, anti-inflammatory, and anticancer activities, indicating that they can induce significant molecular and cellular changes .
生化分析
Biochemical Properties
4-Butyl-3-thiosemicarbazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form strong bonds with transition metals, acting as a ligand . This interaction can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. For instance, 4-Butyl-3-thiosemicarbazide can inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . Additionally, it can interact with proteins involved in oxidative stress responses, such as superoxide dismutase, by forming complexes that modulate their activity .
Cellular Effects
4-Butyl-3-thiosemicarbazide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Butyl-3-thiosemicarbazide has been found to induce apoptosis by activating caspase-3 and increasing the expression of pro-apoptotic proteins such as Bax . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These effects can result in cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 4-Butyl-3-thiosemicarbazide involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. One of the primary mechanisms is the inhibition of carbonic anhydrase, which disrupts the acid-base balance in cells and leads to cellular stress . Additionally, 4-Butyl-3-thiosemicarbazide can bind to DNA and RNA, interfering with transcription and translation processes . This binding can result in changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butyl-3-thiosemicarbazide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Butyl-3-thiosemicarbazide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Butyl-3-thiosemicarbazide in in vitro studies has been associated with sustained inhibition of cell proliferation and increased apoptosis . In in vivo studies, prolonged administration of 4-Butyl-3-thiosemicarbazide has been linked to changes in tissue morphology and function .
Dosage Effects in Animal Models
The effects of 4-Butyl-3-thiosemicarbazide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At high doses, 4-Butyl-3-thiosemicarbazide can cause significant toxicity, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve therapeutic effects without causing adverse reactions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Butyl-3-thiosemicarbazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, contributing to the compound’s biological effects. Additionally, 4-Butyl-3-thiosemicarbazide can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered metabolite levels .
Transport and Distribution
The transport and distribution of 4-Butyl-3-thiosemicarbazide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via organic cation transporters and distributed to various cellular compartments . Once inside the cell, 4-Butyl-3-thiosemicarbazide can bind to proteins and lipids, affecting its localization and accumulation . This distribution pattern can influence the compound’s overall activity and effectiveness.
Subcellular Localization
4-Butyl-3-thiosemicarbazide exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and proteins involved in oxidative stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular distribution is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-thiosemicarbazide typically involves the reaction of butyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 4-Butyl-3-thiosemicarbazide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
化学反应分析
Types of Reactions: 4-Butyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiosemicarbazides.
相似化合物的比较
Thiosemicarbazide: The parent compound, which lacks the butyl group.
4-Methyl-3-thiosemicarbazide: A similar compound with a methyl group instead of a butyl group.
4-Ethyl-3-thiosemicarbazide: Another derivative with an ethyl group.
Uniqueness: 4-Butyl-3-thiosemicarbazide is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to other thiosemicarbazide derivatives.
属性
IUPAC Name |
1-amino-3-butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDMOLRXYKGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365240 | |
| Record name | 4-Butyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-31-7 | |
| Record name | N-Butylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6610-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


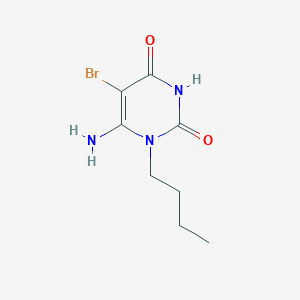


![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)

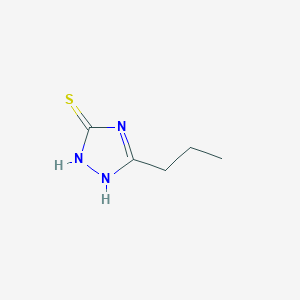


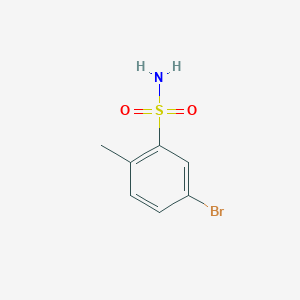
![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
